molecular formula C6H12Na6O24P6 B15361606 Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate

Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate

Cat. No.: B15361606
M. Wt: 791.93 g/mol
InChI Key: BLEATLQPAFARDV-UHFFFAOYSA-H
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Description

Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate is a complex molecule with a highly functionalized structure. It is characterized by multiple phosphate and hydroxyl groups, suggesting its potential utility in a variety of biological and chemical applications. The presence of multiple negatively charged phosphate groups imparts significant solubility in aqueous environments, which is valuable for biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple phosphorylation reactions. Typically, the synthesis begins with a suitable cyclohexane derivative as the core structure. The hydroxyl groups on the cyclohexane ring are sequentially phosphorylated using phosphorylating agents such as phosphorous oxychloride or phosphoryl chloride under controlled conditions. The reaction is carefully monitored to ensure complete substitution without over-phosphorylation which could lead to degradation of the product.

Industrial Production Methods

Industrial synthesis would scale up the laboratory methods, employing batch reactors for the phosphorylation steps. The process would include strict control of pH and temperature to maximize yield and purity. Downstream processing would involve filtration and possibly chromatography to ensure the separation of the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound undergoes various reactions including:

  • Hydrolysis: : Breaking down the phosphate esters in the presence of water or under acidic/basic conditions.

  • Substitution Reactions: : Where one of the phosphate groups can be replaced by another substituent under appropriate conditions.

  • Oxidation-Reduction: : Though the compound is highly oxidized, some of the functional groups may undergo redox reactions, particularly in biological systems.

Common Reagents and Conditions

  • Hydrolysis: : Water or acids/bases like HCl or NaOH.

  • Substitution: : Other phosphorylating agents or nucleophiles in an inert solvent.

  • Oxidation-Reduction: : Hydrogen peroxide or other oxidizing/reducing agents.

Major Products Formed

The major products depend on the type of reaction. Hydrolysis might produce simpler phosphate derivatives, while substitution could yield a variety of phosphorylated compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, it serves as a model compound for studying phosphorylation reactions and the behavior of polyphosphates in solution.

Biology and Medicine

It has potential applications in medicine, particularly in the field of drug delivery systems due to its solubility and stability. It can act as a carrier for phosphate groups in metabolic studies or as a precursor in the synthesis of nucleotide analogs.

Industry

The compound may be used in the development of high-energy materials, like components in certain types of batteries or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The compound primarily exerts its effects through interactions with biological phosphate pathways. It can act as a phosphate donor or acceptor in enzymatic reactions, influencing various metabolic processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, with pathways affecting energy transfer and signal transduction within cells.

Comparison with Similar Compounds

Similar Compounds

Other compounds in the same family include:

  • Hexasodium hexametaphosphate

  • Sodium tripolyphosphate

  • Sodium trimetaphosphate

Uniqueness

What makes Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate unique is its highly functionalized structure which imparts multiple reactive sites and significant solubility. This makes it more versatile in applications where multiple functional groups are advantageous.

Properties

Molecular Formula

C6H12Na6O24P6

Molecular Weight

791.93 g/mol

IUPAC Name

hexasodium;[oxido-[2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate

InChI

InChI=1S/C6H18O24P6.6Na/c7-1-2(8)4(25-34(19,20)28-31(10,11)12)6(27-36(23,24)30-33(16,17)18)5(3(1)9)26-35(21,22)29-32(13,14)15;;;;;;/h1-9H,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6

InChI Key

BLEATLQPAFARDV-UHFFFAOYSA-H

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)(O)OP(=O)(O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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